

ethyl 2-(1H-imidazol-1-yl)butanoate CAS number and structure

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Compound of Interest

Compound Name: ethyl 2-(1H-imidazol-1-yl)butanoate

Cat. No.: B2412225

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Technical Guide: Ethyl 2-(1H-imidazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound featuring an imidazole ring linked to a butyrate ester moiety. The imidazole functional group is a common scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This document provides a comprehensive overview of the available technical information for **ethyl 2-(1H-imidazol-1-yl)butanoate**, including its chemical structure, properties, and a proposed synthetic route. While specific biological data for this compound is limited in publicly available literature, the broader context of related imidazole derivatives suggests potential areas for investigation.

Chemical Structure:

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Caption: Chemical structure of **ethyl 2-(1H-imidazol-1-yl)butanoate**.

Physicochemical Properties

The fundamental properties of **ethyl 2-(1H-imidazol-1-yl)butanoate** are summarized in the table below. This information is compiled from chemical supplier databases and computational models.

Property	Value	Reference
CAS Number	1011398-11-0	[1] [2]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	[1] [2]
Molecular Weight	182.22 g/mol	[1]
IUPAC Name	ethyl 2-(1H-imidazol-1-yl)butanoate	[2]
Canonical SMILES	<chem>CCC(C(=O)OCC)N1C=CN=C1</chem>	[1] [2]
InChI Key	RHAAIBCLVLGQBU-UHFFFAOYSA-N	[2]
Topological Polar Surface Area	44.1 Å ²	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bond Count	5	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **ethyl 2-(1H-imidazol-1-yl)butanoate** is not readily available in peer-reviewed literature, a general and reliable method can be proposed based on the well-established N-alkylation of imidazole with α -halo esters.

Proposed Experimental Protocol: N-Alkylation of Imidazole

This synthesis involves the nucleophilic substitution reaction between imidazole and ethyl 2-bromobutanoate.

Materials:

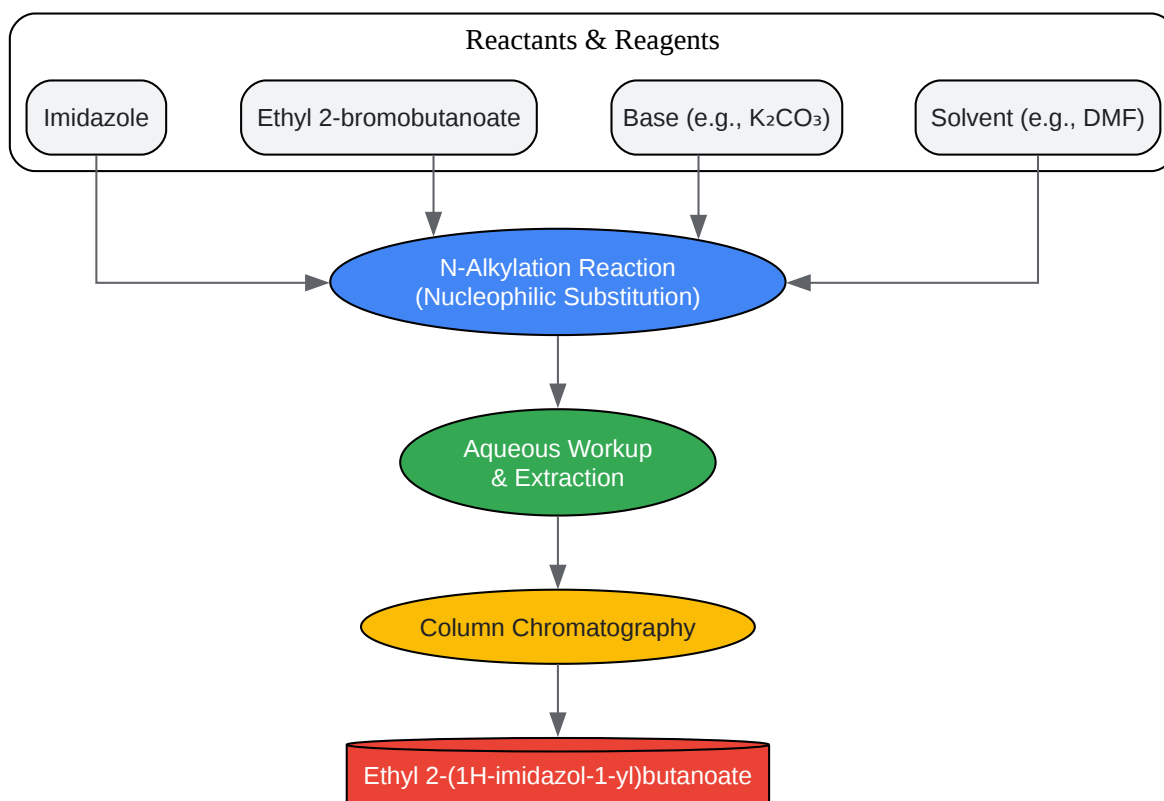
- Imidazole
- Ethyl 2-bromobutanoate
- Potassium carbonate (K_2CO_3) or another suitable base (e.g., sodium hydride)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Ethyl acetate (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **ethyl 2-(1H-imidazol-1-yl)butanoate**.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of **ethyl 2-(1H-imidazol-1-yl)butanoate**.

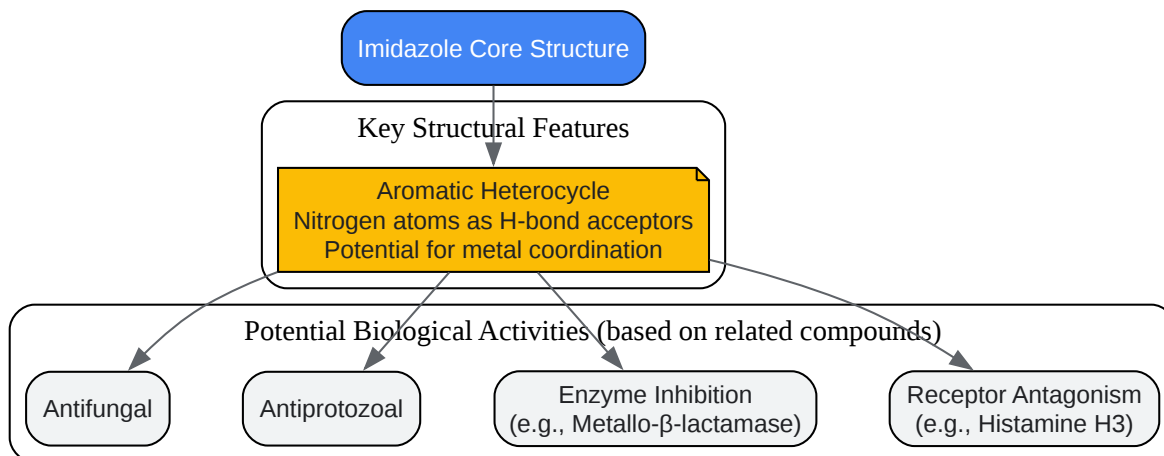
Biological and Pharmacological Context

There is no specific biological or pharmacological data available in the scientific literature for **ethyl 2-(1H-imidazol-1-yl)butanoate**. However, the imidazole core is a key pharmacophore in a wide range of therapeutic agents. The presence of this moiety suggests that this compound could be explored for various biological activities.

Derivatives of imidazole are known to exhibit activities including:

- **Antifungal:** Many azole antifungals, such as ketoconazole and miconazole, contain an imidazole ring and function by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.
- **Antiprotozoal:** Compounds like metronidazole are effective against various protozoal infections.
- **Enzyme Inhibition:** The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. For example, derivatives of 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo- β -lactamases.[3]
- **Receptor Antagonism:** The imidazole ring is a core component of histamine and its receptor antagonists.

The logical relationship between the imidazole core and its potential applications is illustrated below.



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Caption: Logical relationship of the imidazole core to potential biological activities.

Quantitative Data

No quantitative biological or detailed analytical data for **ethyl 2-(1H-imidazol-1-yl)butanoate** has been found in the public domain. Researchers are encouraged to perform their own analyses. A template for relevant data is provided below.

Assay Type	Data Type	Value
Antifungal Activity	MIC ₅₀	N/A
Cytotoxicity	CC ₅₀	N/A
Enzyme Inhibition	IC ₅₀	N/A
¹ H-NMR	Chemical Shifts (ppm)	N/A
¹³ C-NMR	Chemical Shifts (ppm)	N/A
Mass Spectrometry	m/z	N/A

Conclusion

Ethyl 2-(1H-imidazol-1-yl)butanoate is a readily synthesizable compound whose biological properties have not yet been extensively explored. Its structural similarity to a wide range of known bioactive molecules makes it an interesting candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases and enzyme inhibition. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

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References

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